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molecular formula C11H10O2 B3381914 1-(1-benzofuran-5-yl)propan-2-one CAS No. 286836-32-6

1-(1-benzofuran-5-yl)propan-2-one

Cat. No. B3381914
M. Wt: 174.2 g/mol
InChI Key: NKGQJFUMMXXUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045545B1

Procedure details

A mixture of 1.90 gm (10 mmol) 5-bromobenzofuran, 183 mg (0.6 mmol) tri(o-tolyl)phosphine, 4.3 mL (15 mMol) tributyl tin methoxide, and 1.7 mL (15.4 mMol) isopropenyl acetate in 55 mL toluene was sparged with nitrogen for 15 minutes. To this mixture were then added 54 mg (0.3 mMol) palladium(II) chloride and the mixture was heated to 100° C. for 3 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was filtered through a bed of 100 gm silica gel, eluting with 1 liter of 1:1 hexane:ethyl acetate. Fractions containing crude product were combined and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with a gradient of hexane containing from 0–20% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide about 1.8 gm of the desired compound as an oil which gradually crystallized.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
183 mg
Type
catalyst
Reaction Step One
Name
palladium(II) chloride
Quantity
54 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:10]=1.C[O-].C([Sn+](CCCC)CCCC)CCC.C([O:29][C:30]([CH3:32])=[CH2:31])(=O)C>C1(C)C=CC=CC=1.[Pd](Cl)Cl.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[O:9]1[C:5]2[CH:4]=[CH:3][C:2]([CH2:31][C:30](=[O:29])[CH3:32])=[CH:10][C:6]=2[CH:7]=[CH:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=CO2)C1
Name
Quantity
4.3 mL
Type
reactant
Smiles
C[O-].C(CCC)[Sn+](CCCC)CCCC
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
Quantity
55 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
183 mg
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Two
Name
palladium(II) chloride
Quantity
54 mg
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sparged with nitrogen for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a bed of 100 gm silica gel
WASH
Type
WASH
Details
eluting with 1 liter of 1:1 hexane
ADDITION
Type
ADDITION
Details
Fractions containing crude product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with a gradient of hexane containing from 0–20% ethyl acetate
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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